3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile
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Overview
Description
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile is an organic compound with the molecular formula C₈H₁₂N₂S₂. It is characterized by the presence of two cyano groups and two sulfanyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile typically involves the reaction of 3-(2-cyanoethylsulfanyl)propyltriethoxysilane with a mesoporous support such as MCM-41. The process includes immobilization on MCM-41, followed by reaction with palladium chloride in acetone, and reduction with hydrazine hydrate in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of mesoporous supports and palladium catalysts suggests that scalable methods could involve similar catalytic processes with appropriate reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of cyano groups.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile involves its interaction with various molecular targets. The cyano groups can act as electrophiles, while the sulfanyl groups can participate in nucleophilic attacks. These interactions can lead to the formation of stable complexes with enzymes or other proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyanoethylsulfanyl)propanenitrile
- 3-(2-Cyanoethylsulfanyl)propyltriethoxysilane
- β,β’-Dicyanodiethyl sulfide
Uniqueness
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile is unique due to the presence of two cyano and two sulfanyl groups, which provide a combination of electrophilic and nucleophilic sites. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
65462-84-2 |
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Molecular Formula |
C9H14N2S2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
3-[3-(2-cyanoethylsulfanyl)propylsulfanyl]propanenitrile |
InChI |
InChI=1S/C9H14N2S2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-3,6-9H2 |
InChI Key |
ZMTPKMSAAHLZSA-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCC#N)CSCCC#N |
Origin of Product |
United States |
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